molecular formula C14H20O2 B14022208 (R)-2-Benzyl-2,4-dimethylpentanoic acid

(R)-2-Benzyl-2,4-dimethylpentanoic acid

Cat. No.: B14022208
M. Wt: 220.31 g/mol
InChI Key: IGCDJWUIMMLUCD-CQSZACIVSA-N
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Description

®-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a benzyl group attached to the second carbon of a 2,4-dimethylpentanoic acid backbone. The ® configuration indicates that the compound has a specific spatial arrangement as determined by the Cahn-Ingold-Prelog priority rules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzyl-2,4-dimethylpentanoic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. This method typically employs a chiral catalyst to ensure the desired ® configuration is obtained. Another method involves the resolution of racemic mixtures using chiral resolving agents, which separate the ® and (S) enantiomers based on their differing interactions with the resolving agent .

Industrial Production Methods

Industrial production of ®-2-Benzyl-2,4-dimethylpentanoic acid often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Benzyl-2,4-dimethylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-benzyl-2,4-dimethylpentanoic acid

InChI

InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1

InChI Key

IGCDJWUIMMLUCD-CQSZACIVSA-N

Isomeric SMILES

CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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